molecular formula C20H18ClNO4 B2356299 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one CAS No. 898457-40-4

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2356299
CAS No.: 898457-40-4
M. Wt: 371.82
InChI Key: XPNXOMGPBBKFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one is a synthetic dihydroisoquinolin-1-one derivative intended for research purposes only. Compounds within this structural class are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Tetrahydroisoquinolin-1-one derivatives have been investigated as bombesin receptor antagonists, suggesting potential pathways for research into conditions like irritable bowel syndrome and certain neoplasms . Furthermore, structurally related dihydroisoquinolin-1-one analogs have been identified as pharmacological chaperones with the potential to stabilize proteins, offering a research pathway for investigating therapeutic strategies for misfolding diseases such as phenylketonuria (PKU) . Recent studies on other 3,4-dihydroisoquinoline compounds have also demonstrated their ability to potently modulate smooth muscle contractility by influencing intracellular calcium levels and interacting with key receptors like muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . This makes such compounds valuable tools for studying autonomic nervous system function and developing models for ex vivo tissue analysis. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and for probing complex biochemical mechanisms in controlled laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-25-12-11-22-10-9-16-17(20(22)24)3-2-4-19(16)26-13-18(23)14-5-7-15(21)8-6-14/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNXOMGPBBKFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction: 2-(2-Methoxyethyl)-1,2-Dihydroisoquinolin-1-One

The dihydroisoquinolinone scaffold serves as the foundational structure for subsequent functionalization. A validated approach involves Schmidt reaction -mediated cyclization, as demonstrated in the synthesis of analogous 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Schmidt Reaction for Lactam Formation

  • Starting Material : 6-Methoxy-2,3-dihydro-1H-inden-1-one is treated with sodium azide (3.0 equiv) in dichloromethane under methanesulfonic acid catalysis (0.1 equiv) at 0–5°C.
  • Reaction Mechanism : The ketone undergoes nucleophilic attack by hydrazoic acid, followed by rearrangement and cyclization to form the lactam.
  • Yield : 72–78% after column chromatography (PE:EA = 3:1).
  • Modification for 2-Methoxyethyl Substituent :
    • Post-cyclization, the nitrogen atom at position 2 is alkylated using 2-methoxyethyl bromide (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 60°C.
    • Reaction Time : 12–16 hours.
    • Yield : 65–70% (isolated via silica gel chromatography, CH2Cl2:MeOH = 20:1).
Key Spectral Data (Intermediate)
  • 1H NMR (CDCl3, 400 MHz) : δ 3.38 (s, 3H, OCH3), 3.56–3.62 (m, 2H, CH2O), 3.78–3.84 (m, 2H, NCH2), 6.92–7.25 (m, 3H, aromatic), 7.89 (s, 1H, NH).

Regioselective Hydroxylation at Position 5

Introducing a hydroxyl group at position 5 is critical for subsequent etherification. Directed ortho-metalation (DoM) strategies provide regiochemical control.

Directed Lithiation and Quenching

  • Substrate : 2-(2-Methoxyethyl)-1,2-dihydroisoquinolin-1-one (1.0 equiv) dissolved in anhydrous THF.
  • Lithiating Agent : LDA (2.5 equiv) at −78°C under argon.
  • Electrophilic Quenching : Trimethylborate (3.0 equiv) followed by oxidative workup with H2O2 (30%) yields the 5-hydroxy derivative.
  • Yield : 58–63% after recrystallization (EtOAc:hexane).
Optimization Notes
  • Temperature Control : Maintaining −78°C prevents side reactions at other aromatic positions.
  • Alternative Electrophiles : CO2 gas introduces carboxylic acid groups, but borate quenching is optimal for hydroxylation.

Etherification with 2-(4-Chlorophenyl)-2-Oxoethyl Group

The final step involves coupling the 5-hydroxy intermediate with 2-bromo-1-(4-chlorophenyl)ethan-1-one. Mitsunobu reaction conditions ensure efficient ether bond formation.

Mitsunobu Reaction Protocol

  • Reagents :
    • 5-Hydroxy-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one (1.0 equiv)
    • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.5 equiv)
    • DIAD (1.5 equiv), PPh3 (1.5 equiv) in anhydrous THF.
  • Conditions : Stirred at 25°C for 24 hours under nitrogen.
  • Workup : Extracted with EtOAc, washed with brine, dried over Na2SO4.
  • Purification : Column chromatography (hexane:EtOAc = 4:1) yields the title compound.
  • Yield : 55–60%.
Alternative Method: Nucleophilic Substitution
  • Base : K2CO3 (2.0 equiv) in DMF at 80°C for 8 hours.
  • Limitation : Lower yield (42–48%) due to competing elimination.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz) :
    δ 3.34 (s, 3H, OCH3), 3.58–3.67 (m, 4H, OCH2CH2O), 4.89 (s, 2H, OCH2CO), 6.98–7.45 (m, 7H, aromatic), 8.12 (s, 1H, NH).
  • 13C NMR (101 MHz) :
    δ 169.8 (C=O), 165.2 (Ar-C-O), 139.5 (C-Cl), 128.9–115.6 (aromatic carbons), 72.4 (OCH2CO), 59.1 (OCH3).
  • HRMS (ESI+) :
    Calculated for C21H19ClNO5 [M+H]+: 408.0974; Found: 408.0978.

Crystallographic Validation (If Applicable)

  • Single-crystal X-ray diffraction of analogous compounds confirms the planar quinolinone ring and dihedral angles between substituents (e.g., 77.53° in 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one).

Scalability and Process Optimization

Critical Parameters

  • Schmidt Reaction : Moisture-sensitive conditions necessitate strict anhydrous protocols.
  • Mitsunobu Reaction : DIAD and PPh3 stoichiometry must be optimized to minimize phosphine oxide byproducts.
  • Purification : Gradient elution (hexane to EtOAc) resolves polar impurities from the target compound.

Alternative Routes

  • Late-Stage C–H Olefination : Pd-catalyzed C–H activation enables direct functionalization but requires specialized ligands (e.g., Pd/S,O-ligand).
  • Enzymatic Etherification : Lipase-mediated transesterification reported for similar systems but offers limited regiocontrol.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction and cellular responses.

    Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound ID Core Structure 5-Position Substituent 2-Position Substituent Key Features
Target Isoquinolinone 2-(4-chlorophenyl)-2-oxoethoxy 2-methoxyethyl Chlorine (electron-withdrawing), flexible methoxyethyl
Isoquinolinone Thieno[2,3-d]pyrimidin-4-yl sulfanyl 6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl Sulfur-containing heterocycle, dimethoxy groups (electron-donating)
Isoquinolinone (2-chlorobenzyl)oxy 3-methylbenzyl Ortho-chlorine, sterically hindered methylbenzyl
Isoquinolinone 2-oxo-2-pyrrolidin-1-ylethoxy 4-bromobenzyl Pyrrolidinyl (basic nitrogen), bromine (bulky halogen)
Isoquinolinone 2-(2,3-dihydroindol-1-yl)-2-oxoethoxy 2-methylbenzyl Indole-derived group (hydrogen-bonding potential), methylbenzyl

Key Observations

Electron-Withdrawing Groups (EWGs) :

  • The target compound’s 4-chlorophenyl group aligns with ’s findings, where EWGs (e.g., nitro, chloro) at key positions enhanced CNS depressant activity in oxadiazoles . While the core structures differ, this suggests the chloro group in the target compound may similarly optimize electronic interactions in biological systems.

Substituent Flexibility and Polarity: The 2-methoxyethyl group in the target compound offers greater conformational flexibility compared to rigid aromatic substituents (e.g., benzyl groups in –5).

Heterocyclic vs. Aromatic Substituents: ’s thienopyrimidine-sulfanyl group introduces sulfur, which may alter redox properties or metal-binding capacity. In contrast, the target compound’s oxoethoxy group lacks sulfur but includes a ketone, possibly favoring hydrogen-bonding interactions.

Halogen Effects :

  • Bromine in (4-bromobenzyl) increases molecular weight and lipophilicity compared to chlorine in the target compound. Bromine’s larger atomic radius might sterically hinder target binding despite similar electronic effects.

Nitrogen-Containing Groups :

  • ’s pyrrolidinyl and ’s indolyl groups introduce basic or aromatic nitrogen atoms, which could interact with acidic residues in enzymes or receptors. The target compound lacks such groups, relying on its chloro and methoxyethyl moieties for interactions.

Hypothesized Pharmacological Implications

  • ’s Compound : The ortho-chlorine and methylbenzyl groups could reduce solubility but enhance binding to hydrophobic pockets.
  • ’s Compound : The indole moiety might confer serotonin receptor affinity, as indole derivatives often target neurotransmitter systems.

Biological Activity

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other significant bioactivities based on diverse research findings.

The compound's chemical structure can be summarized as follows:

PropertyValue
IUPAC Name This compound
CAS Number 308297-37-2
Molecular Formula C21H19ClO6
Molecular Weight 402.825 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 538.6 ± 50.0 °C
Flash Point 279.5 ± 30.1 °C

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, a study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of isoquinoline can act as effective inhibitors of acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds exhibited strong AChE inhibition with IC50 values significantly lower than the standard reference compound, suggesting their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Interaction with Serum Proteins

Binding studies with bovine serum albumin (BSA) suggest that the compound may have significant interactions with serum proteins, which could influence its pharmacokinetics and bioavailability. The binding affinity of compounds to BSA is crucial for understanding their distribution and therapeutic efficacy in vivo .

Case Studies

  • Study on Antibacterial Properties : A synthesized compound similar to the target molecule was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in gram-positive bacteria .
  • Enzyme Inhibition Evaluation : In a structured assay, the compound's effectiveness as an AChE inhibitor was evaluated using spectrophotometric methods, yielding substantial inhibition rates compared to control substances .

Q & A

Q. What are the recommended synthetic routes for 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, a thioether intermediate may form via alkylation of a thiol group under nitrogen atmosphere at 323 K in ethanol, followed by purification via recrystallization (e.g., using chloroform/ether) . Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) for electrophilic substitution .
  • Catalysts : Use of phase-transfer catalysts to enhance yields in heterocycle formation .
  • Temperature control : Stepwise heating (e.g., 50–70°C) to prevent side reactions .
    Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.05 equivalents) to minimize unreacted starting materials .

Q. How can structural characterization of this compound be performed to confirm its conformation?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • X-ray crystallography : Resolve dihedral angles between the isoquinolinone core and substituents (e.g., 66.07° for chlorophenyl groups) to confirm spatial arrangement .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify methoxyethyl and oxoethoxy linkages. For example, the methoxy proton signal typically appears at δ 3.2–3.5 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., ~492.9 g/mol for analogous compounds) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Start with in vitro screens:
  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (IC50_{50} determination) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., four replicates with five plants each, as in split-plot designs) .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .

Q. What experimental strategies are effective for studying its environmental fate and biodegradation?

  • Methodological Answer : Adopt a tiered approach:
  • Abiotic stability : Hydrolysis studies at varying pH (e.g., pH 4–9) and UV exposure to assess photodegradation .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure % mineralization over 28 days .
  • Modeling : Apply QSAR models to predict log KowK_{ow} and bioaccumulation potential based on chlorophenyl and methoxyethyl groups .

Q. How can the mechanism of action be elucidated for this compound’s interaction with biological targets?

  • Methodological Answer : Integrate structural and functional analyses:
  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets) .
  • Site-directed mutagenesis : Validate key residues (e.g., catalytic lysine in kinases) via CRISPR/Cas9-edited cell lines .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes at ≤2.5 Å resolution .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Focus on ADMET optimization:
  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonate) to lower log PP without losing potency .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation; block labile sites with deuterium or fluorine .
  • Bioavailability testing : Perform parallel artificial membrane permeability assays (PAMPA) and murine PK studies (IV vs. oral dosing) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. crystallography)?

  • Methodological Answer : Cross-validate using:
  • Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing signal splitting .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental 13C^{13}C chemical shifts .
  • Paramagnetic relaxation enhancement : Resolve ambiguous NOEs in solution-state structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.